molecular formula C8H3Cl3F4O B1404592 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417567-61-3

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B1404592
CAS No.: 1417567-61-3
M. Wt: 297.5 g/mol
InChI Key: DIGBDELOATWQEK-UHFFFAOYSA-N
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Description

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of both fluorine and chlorine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene typically involves the reaction of 1-fluoro-2-trifluoromethoxy-1,1,2-trichloroethane with fluorinating agents. The reaction conditions often include dehydrochlorination and fluorination processes, where chlorine atoms are substituted by fluorine through an elimination-addition mechanism . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorinating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its fluorine and chlorine atoms with various molecular targets. The pathways involved in its reactions typically include elimination-addition mechanisms, where the substitution of chlorine atoms by fluorine occurs .

Comparison with Similar Compounds

Similar compounds to 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene include:

The uniqueness of this compound lies in its combination of fluorine and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-6-3-4(7(13,14)15)1-2-5(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGBDELOATWQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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